XLogP3-AA Lipophilicity Advantage of 3-Bromo Substitution Versus Non-Halogenated Analog for Membrane Permeability Optimization
The bromine atom at position 3 confers a significant increase in computed lipophilicity compared to the non-halogenated analog. Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate exhibits an XLogP3-AA value of 2.3, as computed and reported by PubChem [1]. The non-brominated analog, methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4; MW 203.19 g/mol), has a lower predicted XLogP of approximately 1.3, based on the removal of the hydrophobic bromine substituent [2]. This difference of approximately 1.0 log unit translates to roughly a 10-fold higher predicted partition coefficient for the brominated compound, which may influence membrane permeability, passive absorption, and off-target binding profiles in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4): XLogP3-AA ≈ 1.3 (estimated from PubChem-computed values for des-bromo analog; exact PubChem CID value not independently retrieved; estimate based on structural subtraction of Br, replacement with H) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.0 (target compound more lipophilic by approximately one log unit) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity directly impacts ADME properties and assay compatibility; researchers optimizing for CNS penetration or specific logP windows should prioritize the brominated compound when increased lipophilicity is desirable.
- [1] PubChem Compound Summary CID 53429419. Computed Properties: XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/53429419 View Source
- [2] PubChem Compound Summary for Methyl 4-hydroxyquinoline-6-carboxylate (CID structure-based estimate). CAS 933486-45-4. MW = 203.19 g/mol. https://pubchem.ncbi.nlm.nih.gov/ View Source
